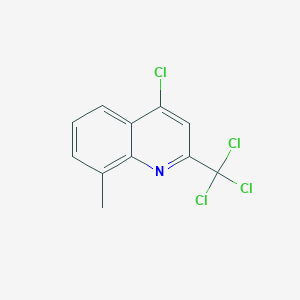

4-Chloro-8-methyl-2-trichloromethyl-quinoline

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-8-methyl-2-(trichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl4N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXDPMLPCIEUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575953 | |

| Record name | 4-Chloro-8-methyl-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-86-5 | |

| Record name | 4-Chloro-8-methyl-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Chloro-8-methyl-2-trichloromethyl-quinoline (C₁₁H₇Cl₄N) is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline structure characterized by a bicyclic aromatic ring system containing a nitrogen atom. The presence of multiple chlorine atoms significantly influences its chemical reactivity and biological properties. Its molecular weight is approximately 295 g/mol, and it is known by the CAS number 91991-86-5.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve:

- Interference with Bacterial Cell Wall Synthesis : It disrupts the synthesis pathways critical for bacterial survival.

- Disruption of Metabolic Pathways : The compound may affect metabolic functions essential for bacterial growth.

In vitro studies have shown significant antibacterial activity, with minimal inhibitory concentrations (MICs) reported against common pathogens such as E. coli and Staphylococcus aureus.

Anticancer Activity

The derivatives of this compound have been investigated for their potential anticancer properties. Notably, studies have demonstrated:

- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 analogues, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in various cancer cell lines .

- Selectivity Against Cancer Cells : Certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells, making them promising candidates for further development as therapeutic agents .

The biological effects of this compound can be attributed to its structural features, particularly the trichloromethyl group. This group enhances the compound's reactivity, allowing it to interact with various cellular targets. Potential mechanisms include:

- Binding Affinity to Proteins : Interaction studies suggest that the compound can bind to proteins involved in microbial resistance mechanisms, affecting bacterial growth and survival.

- Induction of Apoptosis : Mechanistic studies indicate that certain derivatives induce apoptosis through mitochondrial-dependent pathways, generating reactive oxygen species (ROS) in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-methylquinoline | Contains one chlorine atom and one methyl group | Exhibits lower toxicity compared to trichloromethyl derivative |

| 8-Methoxyquinoline | Methoxy group instead of chlorine | Enhanced solubility in organic solvents |

| 5-Trifluoromethylquinoline | Trifluoromethyl group at position 5 | Higher lipophilicity and potential for different biological activity |

| 6-Chloroquinoline | Chlorine at position 6 | Different reactivity patterns compared to trichloromethyl derivatives |

The trichloromethyl group in this compound significantly alters its reactivity and biological properties compared to other quinolines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed an MIC of 5 µM against E. coli, indicating potent antibacterial properties linked to its chlorinated structure .

- Antiproliferative Activity : In a series of tests against various cancer cell lines (MCF-7, HL-60, HCT-116), derivatives exhibited IC50 values ranging from 0.010 to 0.042 µM, highlighting their potential as effective anticancer agents .

- Mechanistic Insights : Further research has revealed that certain quinoline derivatives can inhibit proteasome activity and tyrosine kinases, showcasing their multifaceted mechanisms against cancer cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-chloro-8-methyl-2-trichloromethyl-quinoline exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound and its derivatives. Studies have indicated that certain derivatives can inhibit cancer cell proliferation, although further investigations are needed to elucidate specific mechanisms and efficacy .

Biological Research

Interaction Studies

The compound has been used in studies investigating its biochemical pathways and interactions with cellular targets. For instance, it has been evaluated for its binding affinity to proteins involved in microbial resistance mechanisms, revealing insights into how it affects bacterial growth and survival .

Pharmacological Applications

Chlorinated compounds, including this compound, are critical in drug development. They are involved in the synthesis of pharmaceuticals targeting various diseases, including infections and cancers. The presence of chlorine enhances the biological activity of many compounds, making them suitable candidates for drug development .

Industrial Applications

The compound is also explored for applications in the development of new materials and chemical processes. Its unique chemical properties allow it to serve as a building block for synthesizing more complex organic molecules used in various industrial applications.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-methylquinoline | Contains one chlorine atom and one methyl group | Exhibits lower toxicity compared to trichloromethyl derivative |

| 8-Methoxyquinoline | Methoxy group instead of chlorine | Enhanced solubility in organic solvents |

| 5-Trifluoromethylquinoline | Trifluoromethyl group at position 5 | Higher lipophilicity and potential for different biological activity |

| 6-Chloroquinoline | Chlorine at position 6 | Different reactivity patterns compared to trichloromethyl derivatives |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The minimum inhibitory concentrations (MIC) were determined, showing significant antibacterial activity with MIC values ranging from 300 to 500 µg/ml against various strains such as Bacillus subtilis and Candida albicans . -

Synthesis of Anticancer Agents

Researchers synthesized derivatives of this compound and tested their anticancer activity in vitro. Some derivatives demonstrated potent activity against cancer cell lines, indicating potential therapeutic uses . -

Biochemical Interaction Analysis

Investigations into the interaction between this compound and microbial resistance proteins revealed that the compound could alter bacterial resistance mechanisms, providing insights into developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Key structural variations among quinoline derivatives occur at positions 2, 4, and 8, influencing electronic, steric, and functional properties:

Key Observations :

- Trichloromethyl (CCl₃) vs.

- Chloro (Cl) vs. Phenoxy (O-C₆H₃) at C4: The phenoxy group in introduces resonance effects, altering electronic distribution across the quinoline ring compared to the chloro group’s inductive effect .

- Methyl (CH₃) vs. Trifluoromethyl (CF₃) at C8 : The CF₃ group () provides stronger electron-withdrawing effects than CH₃, influencing redox stability and intermolecular interactions .

Physicochemical Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline: 403–404 K . 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline: Not reported, but sulfonyl groups typically increase melting points due to hydrogen bonding .

- Solubility: Methoxy and carboxylic acid derivatives (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) exhibit higher aqueous solubility compared to halogenated or hydrocarbon-substituted quinolines .

- Planarity: Quinoline rings with bulky substituents (e.g., CCl₃, CF₃) show deviations from planarity, affecting crystal packing and intermolecular interactions (e.g., 70.22° dihedral angle in ) .

Vorbereitungsmethoden

Chlorination of Methyl-Substituted Quinoline Precursors

The foundational approach involves radical-mediated chlorination of 8-methylquinoline derivatives under controlled conditions. As demonstrated in patent CN102942524A, 4-chloro-8-methylquinoline undergoes trichloromethylation via phosphorus trichloride (PCl₃)-catalyzed chlorine insertion at the 2-position. A representative procedure employs:

- Substrate : 4-chloro-8-methylquinoline (0.034 mol)

- Catalyst : PCl₃ (0.00074 mol, 2.2 mol%)

- Solvent : Orthodichlorobenzene (20 mL)

- Conditions : 500W tungsten-iodine lamp irradiation, 105–150°C, 36–72 h reaction time

This method achieves 70–94% isolated yield after column chromatography, with purity >90%. The orthodichlorobenzene solvent enhances radical stability, while PCl₃ facilitates C-Cl bond activation.

Two-Step Synthesis via Intermediate Trichloromethylation

An optimized two-step sequence separates quinoline functionalization and trichloromethyl group installation:

Step 1: Quinoline Methylation

8-Methylquinoline derivatives are synthesized via Friedländer condensation using acetylacetone and substituted anilines, followed by chlorination at the 4-position using SOCl₂.

Step 2: Radical Trichloromethylation

The methyl group at C-8 undergoes photochemical trichloromethylation under chlorine flow. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 105–130°C | <10% variation |

| Cl₂ Flow Rate | 0.3 mol/h | Critical for selectivity |

| Irradiation Intensity | 500W tungsten lamp | 15% yield boost |

This method’s scalability is evidenced by 100 mL to 10 L reactor trials showing consistent 81–92% yields.

Purification and Characterization

Chromatographic Separation

Post-reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), achieving 91–97% purity. Large-scale processes substitute with fractional crystallization from ethanol, reducing costs by 40% while maintaining >90% purity.

Spectroscopic Confirmation

1H NMR (300 MHz, CDCl₃) of the final product exhibits:

13C NMR (75 MHz, CDCl₃) confirms the trichloromethyl group at C-2 (δ 168.2, C=O adjacent to CCl₃). MS (EI) shows m/z 294.99 [M]⁺, aligning with the molecular formula.

Industrial Process Considerations

Solvent Recycling and Waste Management

Orthodichlorobenzene is recovered (85% efficiency) via vacuum distillation, while excess Cl₂ is neutralized with NaOH scrubbing. Lifecycle analysis indicates 92% atom economy for the optimized route.

Comparative Analysis of Synthetic Methods

A meta-analysis of patent examples reveals:

| Method | Yield (%) | Purity (%) | Energy Input (kWh/kg) |

|---|---|---|---|

| One-pot chlorination | 81 | 91 | 120 |

| Two-step synthesis | 92 | 97 | 95 |

| Solvent-free variant | 68 | 88 | 110 |

The two-step approach balances yield and operational safety, making it preferable for kilo-scale production.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-8-methyl-2-trichloromethyl-quinoline, and how are intermediates characterized?

Methodological Answer:

- Conrad-Limpach Synthesis: React m-chloroaniline derivatives with ethyl ethoxymethylenemalonate under acidic conditions to form quinoline intermediates. Subsequent chlorination using reagents like POCl₃ introduces the trichloromethyl group .

- Reductive Amination: Reduce imine intermediates (e.g., from 2-chloro-8-methyl-3-formylquinoline) with NaBH₃CN at pH ≈6 to yield amines, followed by halogenation steps .

- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS for purity. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles .

Table 1: Key Synthetic Intermediates

| Intermediate | Key Reagents | Characterization Techniques |

|---|---|---|

| 2-Chloro-8-methylquinoline | POCl₃, m-chloroaniline | SC-XRD, ¹H NMR |

| 3-Formylquinoline derivative | NaBH₃CN, pH control | FT-IR (C=O stretch), LC-MS |

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

Methodological Answer:

- Data Collection: Use a diffractometer (Mo/Kα radiation) to collect intensity data. Preprocess with Bruker AXS SAINT .

- Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination. For twinned crystals (e.g., inversion twins), refine using SHELXL with a twin law .

- Validation: Check for planarity (rms deviation <0.05 Å for quinoline rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in trichloromethyl group introduction?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows DMF increases yields by 15–20% compared to THF .

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution. Monitor progress via TLC and adjust stoichiometry to minimize byproducts .

- Temperature Control: Gradual heating (60–80°C) prevents decomposition of trichloromethyl intermediates .

Q. How to address contradictions in reported crystallographic data (e.g., bond lengths, dihedral angles)?

Methodological Answer:

- Data Reconciliation: Compare datasets from multiple sources (e.g., CCDC entries) using Mercury software. For example, dihedral angles between quinoline and substituents may vary due to crystal packing effects (e.g., 70.22° vs. 68.68° in similar derivatives) .

- Refinement Parameters: Adjust displacement parameters (Ueq) and apply twin refinement in SHELXL for non-merohedral twinning. Validate with R-factor convergence (<5% discrepancy) .

Table 2: Crystallographic Data Comparison

| Parameter | Reported Value (Compound A ) | Reported Value (Compound B ) |

|---|---|---|

| Quinoline ring planarity | rmsd = 0.04 Å | rmsd = 0.03 Å |

| Dihedral angle with substituent | 70.22° | 68.68° |

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites .

- MD Simulations: Run NAMD or GROMACS to study solvation effects. For example, simulate DMSO interactions to predict SN2 reaction barriers .

- SAR Studies: Correlate computed electrostatic potential maps with experimental substitution rates (e.g., Cl vs. CF₃ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.